Otophylloside B 4'''-O-α-L-cymaropyranoside: Natural Source, Isolation Methodology, and Translational Potential
Otophylloside B 4'''-O-α-L-cymaropyranoside: Natural Source, Isolation Methodology, and Translational Potential
Executive Summary
C21 steroidal glycosides represent a sophisticated class of secondary metabolites widely recognized for their potent neuroprotective, antiepileptic, and anti-tumor activities[1]. While the parental aglycone core, Otophylloside B , is classically associated with the roots of the traditional Chinese medicinal herb Cynanchum otophyllum[2], precise glycosidic derivatives display high botanical specificity.
This technical guide focuses on Otophylloside B 4'''-O-α-L-cymaropyranoside (CAS: 171422-82-5) , a highly specific tetrasaccharide derivative distinctively isolated from the leaves of the climbing shrub Cryptolepis buchanani [3][]. For medicinal chemists and pharmacognosists, resolving the stereochemistry of the terminal sugar (the α-L anomer versus its closely related β-D counterpart) presents a unique isolation challenge that dramatically impacts structural conformation and receptor binding affinity.
Botanical Origin & Molecular Profile
Cryptolepis buchanani (Apocynaceae) is heavily utilized in Asian ethnomedicine[3]. Phytochemical profiling indicates its foliar tissues are a rich biological factory for complex steroidal glycosides. Unlike basic polar extracts, capturing the specific α-L-cymaropyranoside derivative requires careful navigation of the molecule’s amphiphilic nature—dictated by a rigid, highly lipophilic pregnane steroid skeleton attached to a hydrophilic, multi-unit oligosaccharide chain.
Table 1: Physicochemical & Structural Characteristics
| Parameter | Technical Value / Profile |
| IUPAC / Common Name | Otophylloside B 4'''-O-α-L-cymaropyranoside |
| CAS Registry Number | 171422-82-5[][5] |
| Molecular Formula | C₅₆H₉₀O₁₉[] |
| Molecular Weight | 1067.3 g/mol [6] |
| Primary Botanical Source | Cryptolepis buchanani (Leaves)[3][7] |
| Chemical Class | C21 Steroidal Glycoside / Progestin Glycoside |
| Storage Stability | Powder: -20°C (36 months); In Solvent: -80°C (12 months)[5] |
Standardized Isolation & Stereospecific Purification Methodology
Isolating high-purity Otophylloside B 4'''-O-α-L-cymaropyranoside requires a methodology driven by sequential polarity gradients and stereochemical resolution.
Phase I: Extraction & Partitioning
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Biomass Preparation: Air-dry and pulverize the leaves of Cryptolepis buchanani.
-
Solvent Maceration: Extract the biomass using 80% (v/v) Ethanol at room temperature.
-
Causality: 80% EtOH dynamically disrupts cellular matrices and optimally solubilizes amphiphilic steroidal glycosides while precipitating highly lipophilic waxes and heavy structural polysaccharides.
-
-
Liquid-Liquid Partitioning: Concentrate the extract under reduced pressure, suspend in H₂O, and partition sequentially with
-hexane and Ethyl Acetate (EtOAc).-
Causality:
-Hexane strips away chlorophyll and free fatty acids. C21 steroidal glycosides—due to their intermediate polarity—will selectively partition into the EtOAc layer, effectively separating them from highly polar free sugars and tannins[1].
-
Phase II: Chromatographic Fractionation
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Silica Gel Chromatography (Normal Phase): Load the EtOAc fraction onto a silica gel column. Elute with a gradient of Chloroform/Methanol (from 100:0 down to 70:30).
-
Size Exclusion Chromatography: Pass the steroidal-enriched fractions through a Sephadex LH-20 column eluted with pure Methanol.
-
Causality: Sephadex LH-20 effectively traps smaller phenolic contaminants and metabolic debris based on molecular weight, isolating the bulky, tetrasaccharide-bearing steroid complexes.
-
Phase III: Reverse-Phase Preparative HPLC (Stereo-resolution)
Standard normal-phase chromatography cannot adequately resolve Otophylloside B 4'''-O-α-L-cymaropyranoside (CAS: 171422-82-5) from its β-D isomer (CAS: 171422-85-8). 6. HPLC Separation: Utilize a C18 Reverse-Phase Prep column (250 × 10 mm, 5 µm).
-
Causality: The C18 matrix interacts sensitively with the slight 3D spatial/conformational differences of the terminal anomeric sugar ring, achieving baseline separation of the α-L configuration.
Table 2: Preparative HPLC Optimization Parameters
| Parameter | Value / Range |
| Stationary Phase | C18 Reverse-Phase Matrix |
| Mobile Phase A | Ultrapure Water (0.1% Formic Acid to suppress ionization) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 3.0 mL/min |
| Detection Wavelength | 210 nm / 225 nm |
| Isocratic Ratio | 45% Mobile Phase B (Optimized for isomer resolution) |
Phase IV: Self-Validating Quality Control (QC)
A self-validating isolation protocol requires rigorous spectral confirmation of the terminal linkage:
-
HR-ESI-MS: Confirms the exact mass via the
adduct ( ). -
1D/2D NMR (
H, C, HMBC): Validation rests on the coupling constant ( ) of the anomeric proton. The calculated value mathematically validates the axial/equatorial orientation, definitively distinguishing the α-L-cymarose from the β-D linkage.
Fig 1: Step-by-step isolation workflow for Otophylloside B 4'''-O-α-L-cymaropyranoside.
Pharmacological & Translational Potential
Translational research on the foundational Otophylloside B core has illuminated robust potential in treating neurodegenerative diseases and seizure activity.
Alzheimer’s Disease and Amyloid-β (Aβ) Clearance
Research in transgenic Caenorhabditis elegans models of Alzheimer's Disease demonstrates that Otophylloside B strongly protects against Aβ toxicity[2][8]. The compound significantly extends lifespan and delays body paralysis by rapidly down-regulating the transcription of Aβ mRNA, thereby starving the cascade of amyloid deposition[2][9].
Molecular Pathways
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HSF-1 Activation: The steroidal core stimulates the Heat Shock Transcription Factor (HSF-1), leading to the aggressive upregulation of heat shock chaperones (HSP-12.6, HSP-16.2, and HSP-70). These chaperones stabilize misfolded protein aggregates in neural tissue[2].
-
DAF-16/FOXO Modulation: Otophylloside B partially activates DAF-16, driving the expression of the antioxidant enzyme Superoxide Dismutase-3 (SOD-3), mitigating secondary oxidative stress induced by neuroinflammation[2][10].
-
GABAergic / Antiepileptic Modulations: Similar to standard anticonvulsants, members of the Otophylloside family natively suppress pentylenetetrazole (PTZ)-induced seizure-like locomotor activities[1][9].
Fig 2: Otophylloside B mechanism of action regulating Aβ clearance and neuroprotection.
References
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Yang, J., Huang, X. B., Wan, Q. L., et al. "Otophylloside B Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer's Disease." Natural Products and Bioprospecting, 2017. URL:[Link]
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Li, J. L., et al. "Bioactive C21 Steroidal Glycosides from the Roots of Cynanchum otophyllum That Suppress the Seizure-like Locomotor Activity of Zebrafish Caused by Pentylenetetrazole." Journal of Natural Products, 2015. URL:[Link]
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Zhang, Y., et al. "Ethnobotany, Phytochemistry and Pharmacological Effects of Plants in Genus Cynanchum Linn. (Asclepiadaceae)." Molecules, MDPI, 2018. URL:[Link]
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- 7. Otophylloside B 4'''-O-beta-D-oleandropyranoside | CAS:168001-54-5 | Steroids | High Purity | Manufacturer BioCrick [biocrick.com]
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- 10. Otophylloside B Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
